molecular formula C₇₂H₁₂₅N₂₅O₂₄ B1574870 Bak BH3

Bak BH3

Cat. No.: B1574870
M. Wt: 1724.90
Attention: For research use only. Not for human or veterinary use.
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Description

Bak BH3 is a synthetic peptide corresponding to the BH3 domain of the pro-apoptotic protein BAK (Bcl-2 homologous antagonist/killer). This domain is a 16-amino acid sequence (Gly-Gln-Val-Gly-Arg-Gln-Leu-Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg) with a molecular weight of 1724.95 Da . The core function of the this compound peptide in research is to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-XL, thereby antagonizing their cell survival function and promoting the activation of the mitochondrial apoptosis pathway . Mechanistically, the binding of the this compound peptide to anti-apoptotic proteins disrupts their ability to sequester pro-apoptotic effector proteins like BAK and BAX. This initiates a cascade involving mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase enzymes, ultimately leading to programmed cell death . This mechanism is essential for studying intrinsic apoptosis in various research contexts. Due to its potent pro-apoptotic activity, the this compound peptide is a valuable tool for researchers investigating cell death mechanisms, cancer biology, and diseases involving dysregulated apoptosis. Recent research highlights its potential therapeutic application, such as in targeted therapies for renal fibrosis, where a designed fusion protein containing the this compound peptide successfully induced apoptosis in pro-fibrotic myofibroblasts . The peptide is provided as a lyophilized solid with a purity of ≥95% and is intended for research use only in laboratory studies.

Properties

Molecular Formula

C₇₂H₁₂₅N₂₅O₂₄

Molecular Weight

1724.90

sequence

One Letter Code: GQVGRQLAIIGDDINR

Origin of Product

United States

Structural Characterization of the Bak Bh3 Domain and Its Interactions

Bak BH3 Domain Interactions with Anti-Apoptotic Bcl-2 Proteins

Molecular Determinants of Interaction Specificity

The interaction specificity of the this compound domain is primarily determined by its hydrophobic BH3-binding groove, which accommodates the amphipathic α-helical BH3 domains of interacting proteins. This groove is composed of α-helices 2-5 of Bak pnas.orgpnas.org. Key residues within this groove, such as Bak R127, are conserved among multidomain Bcl-2 family members and are critical for binding to BH3-only proteins like Bim and Noxa nih.gov. Mutations in these conserved residues significantly diminish binding nih.gov.

Specific hydrophobic residues within the BH3 domain of interacting proteins, such as L29, F32, and L36 in Noxa, are crucial for their interaction with Bak. Mutations of these residues to glutamic acid or alanine (B10760859) can markedly reduce the Noxa-Bak interaction, highlighting the importance of hydrophobic interactions nih.gov. Other residues in the this compound-binding groove, including G126, I114, and F93, also contribute to the interaction through hydrogen bonding and van der Waals forces nih.gov.

The binding of BH3-only proteins to Bak induces structural rearrangements. For instance, the α2–α3 310-helix, α3 helix, and α3–α4 loop of Bak move to widen the BH3-binding groove, creating a "cavity" that reflects the conformational change induced by BH3 domain binding nih.gov. This opening of the hydrophobic groove is essential for accommodating the BH3 domain of activator proteins pnas.orgpnas.org.

This compound Domain Interactions with Pro-Apoptotic BH3-Only Proteins

Bak's activation is initiated by its interaction with pro-apoptotic BH3-only proteins, which can be broadly categorized into activators and sensitizers.

Binding Characteristics with Activator BH3-Only Proteins (e.g., Bim, tBid, Puma, Pxt1)

Activator BH3-only proteins, such as Bim, tBid, and Puma, directly bind to Bak, initiating its conformational change and subsequent oligomerization pnas.orgnih.govnih.govplos.org. These proteins are often referred to as "promiscuous" activators due to their ability to interact with both anti-apoptotic Bcl-2 homologs and pro-apoptotic Bak and Bax nih.gov.

Bim and tBid: Transient binding of the Bim or tBid BH3 domain to the this compound-binding groove is a key step in initiating Bak oligomerization and activation nih.govrupress.org. Studies using surface plasmon resonance (SPR) have shown that the initial binding of BH3-only proteins to Bak occurs with similar kinetics, but the presence of detergents or mitochondrial lipids can increase the strength of the interaction nih.govrupress.org. tBid, after cleavage, translocates to mitochondria and binds to Bak, leading to Bak oligomerization and cytochrome c release nih.gov.

Puma: The BH3 domain of Puma also directly binds to Bak, contributing to its activation and the subsequent permeabilization of the mitochondrial outer membrane pnas.orgplos.org.

Pxt1: Peroxisomal testis-specific 1 (Pxt1) is a noncanonical BH3-only protein that interacts with and activates Bak plos.org. Its BH3 domain forms an amphipathic α-helix that is accommodated within Bak's BH3-binding groove, similar to other BH3 domains nih.govplos.org. This interaction initiates Bak dimerization and its liposomal membrane-permeabilizing ability, ultimately leading to mitochondrial cytochrome c release and apoptosis plos.org.

The binding of activator BH3s to Bak is stimulatory and dynamic nih.gov. This interaction drives the exposure of the this compound domain, allowing it to engage with the hydrophobic groove of another Bak molecule to initiate homo-dimerization and subsequent homo-oligomerization nih.gov.

Binding Characteristics with Sensitizer (B1316253) BH3-Only Proteins (e.g., Noxa, Bad, Bik)

Sensitizer BH3-only proteins, including Noxa, Bad, and Bik, primarily function by binding to and inhibiting anti-apoptotic Bcl-2 proteins, thereby releasing activator BH3-only proteins or activated effector proteins like Bak biologists.complos.orgportlandpress.com. While their primary role is indirect activation, some sensitizers can also interact with Bak.

Noxa: Noxa, like tBid or Bim, can serve as a Bak activator, and its interaction with Bak involves the this compound-binding groove nih.gov. Mutations in specific hydrophobic residues of Noxa (L29, F32, L36) or conserved residues in the this compound-binding groove (R127, G126, I114, F93) diminish the Noxa-Bak interaction nih.gov.

Bad: Bad primarily binds to pro-survival proteins such as Bcl-2, Bcl-xL, and Bcl-w, with high affinity plos.orgbiologists.comfrontiersin.orgethz.chaacrjournals.org. While Bad's main role is to sequester anti-apoptotic proteins, its interaction with Bak is typically indirect, leading to Bak activation by freeing activators or Bak itself from inhibition biologists.complos.orgportlandpress.com.

Bik: Bik is another sensitizer BH3-only protein that functions by binding to anti-apoptotic Bcl-2 proteins portlandpress.comnih.gov. Its direct binding characteristics with Bak are less emphasized in the context of direct activation compared to activators like Bim or tBid.

Structural Insights into this compound:BH3-Only Protein Complexes

The structural basis of Bak's interaction with BH3-only proteins involves the accommodation of the BH3 domain, typically an amphipathic α-helix, within Bak's hydrophobic binding groove nih.govplos.orgmdpi.com.

Bak-Pxt1 BH3 complex: The crystal structure of the Bak-Pxt1 BH3 complex (resolution 2.2 Å) shows the Pxt1 BH3 fragment forming an amphipathic α-helix bound within the BH3-binding groove of a single Bak molecule nih.govplos.org. This interaction is maintained by multiple hydrophobic interactions, electrostatic interactions, and hydrogen bonds nih.gov. The binding induces structural rearrangements in Bak, including the movement of the α2–α3 310-helix, α3 helix, and α3–α4 loop, which widens the BH3-binding groove nih.gov.

Bak-Bim/tBid complexes: While specific high-resolution structures of Bak in complex with Bim or tBid were not explicitly detailed in the search results, the general mechanism involves these activator BH3 domains binding to the this compound-binding groove to initiate oligomerization pnas.orgnih.govrupress.org. The binding of BH3 domains to Bak can lead to the formation of a "cavity" within the BH3-binding groove, indicative of a conformational change nih.gov.

Bak-Mcl-1 BH3 complex: An extended Bak-BH3 peptide has been shown to bind to Mcl-1 with significantly increased affinity compared to a canonical this compound peptide. This interaction involves critical hydrophobic interactions, particularly at an additional p5 sub-pocket in Mcl-1, featuring a π-π stacking interaction between Mcl-1 Phe319 and Bak Tyr89 rcsb.org. This highlights how the this compound domain can engage with anti-apoptotic proteins.

These structural insights reveal how the conserved hydrophobic residues within the BH3 domain project into pockets along Bak's hydrophobic groove, and how an invariant aspartic acid forms an electrostatic interaction with a conserved arginine in the BH1 domain of Bak mdpi.com.

Identification of Novel/Non-Canonical this compound Interaction Sites

While the canonical hydrophobic groove (comprising α-helices 2–5) is the primary binding site for BH3-only proteins on Bak, research has also identified other important interaction sites.

Alpha-6 (α6) helix: Activation of Bak involves important interactions of BH3-only proteins with both the canonical hydrophobic binding groove (α2–5) and the α6 helix at the rear of Bak pnas.orgpnas.org. Interaction at α6 promotes an open groove to receive a BH3-only protein pnas.orgpnas.org. This suggests that Bak activation mechanisms might be conserved with Bax, which also has a non-canonical site involving α1 and α6 pnas.orgpnas.orgfrontiersin.org.

Bnip5 BH3 interaction: Bcl-2-interacting protein 5 (Bnip5) is a noncanonical BH3 domain-containing protein that interacts with Bak nih.gov. The crystal structure of Bak bound to Bnip5 BH3 shows a typical intermolecular association maintained by tight hydrophobic interactions along with hydrogen/ionic bonds, suggesting a high binding affinity nih.gov. This interaction destabilizes Bak's intramolecular electrostatic network, similar to other Bak-activating pro-apoptotic factors nih.gov.

C-terminal sequences (CTS): The C-terminal sequences of Bak can also mediate interactions. Mutations or blocking the canonical BH3 binding groove did not hinder the disulfide cross-linking of Bak CTSs in the presence of tBid, suggesting a distinct mechanism for Bak activation and interaction independent of the canonical BH3 binding groove portlandpress.com.

Homo-oligomerization of Bak via BH3:Groove Interactions

Bak homo-oligomerization is a critical step in mitochondrial outer membrane permeabilization (MOMP) and is initiated by a transient BH3:groove interaction between Bak molecules pnas.orgnih.govnih.govbiologists.com.

Upon apoptotic signaling, the BH3 domain (located in α-helix 2) of Bak is transiently exposed nih.govbiologists.com. This exposed BH3 domain then binds to the hydrophobic surface groove of another activated Bak molecule, leading to the formation of a symmetric homodimer nih.govbiologists.com. This BH3-in-groove interaction forms the structural basis for the minimal unit in the assembly of higher-order homo-oligomers nih.gov.

The eversion of the BH3 domain during Bak activation allows its exposed hydrophobic residues to bind to the hydrophobic groove of partner Bak molecules biologists.com. These Bak dimers then interact via secondary interfaces, distinct from the BH3 domain and groove, to form larger oligomeric complexes that constitute the apoptotic pore pnas.orgbiologists.com. This self-association is essential for Bak to permeabilize membranes and release pro-apoptotic factors like cytochrome c nih.govbiologists.com.

The homo-oligomerization process is amplified by a "feed-forward" mechanism where partially activated, BH3-exposed Bak monomers can bind to the hydrophobic dimerization groove of other Bak molecules nih.govuthsc.edu. This autoactivation in trans, where the exposed BH3 domain of one Bak molecule engages dormant Bak in a BH3-in-groove conformation, amplifies Bak activation for mitochondrial poration uthsc.edu.

The critical protein-protein interfaces in Bak self-association are primarily limited to the α2–5 homodimerization domain, even though other sites like α6 are involved in the initial activation by BH3-only proteins pnas.orgpnas.org.

Formation of Symmetric Bak Homodimers

A pivotal step in the apoptotic cascade is the formation of symmetric Bak homodimers, which serve as the fundamental stable oligomeric unit following an apoptotic stimulus pnas.orgnih.govnih.govnih.govresearchgate.net. This dimerization process is initiated by the transient exposure of the this compound domain, which then engages with the hydrophobic groove of another activated Bak molecule nih.govnih.gov. The resulting reciprocal BH3:groove interactions lead to the assembly of a symmetric homodimer nih.govnih.govresearchgate.netresearchgate.net.

Within this homodimer, the BH3 domain (α2) of one Bak monomer binds to a groove composed of α2, α3, and α4 from a neighboring Bak molecule researchgate.net. Structural models suggest that helices α2 and α3 merge to form a single extended helix, with two such extended helices juxtaposed in an anti-parallel orientation within the dimer researchgate.net. The BH3:groove interface within these dimers is an extensive protein-protein interaction that exhibits considerable stability elifesciences.org. Furthermore, the N-terminus of Bak becomes exposed in the dimer, a conformational change consistent with the formation of BH3:groove homodimers nih.gov.

Mechanisms of Higher-Order Bak Oligomer Formation

Following the formation of homodimers, Bak molecules proceed to multimerize into higher-order oligomers, which can include ring-like pores and larger aggregates pnas.orgnih.govnih.govresearchgate.net. The precise molecular mechanisms governing this multimerization process are still under investigation, but it is understood to involve interactions beyond the initial BH3 domain and groove interface pnas.orgnih.govnih.gov. These higher-order oligomers exhibit variability in size elifesciences.org.

The interactions between these dimers are considered labile elifesciences.orgnih.gov. The observed pattern of linkage suggests that the formation of higher-order oligomers may arise from transient collisions of dimers within the plane of the membrane, rather than through a single, dominant protein-protein interface elifesciences.org. Lipids are also believed to contribute significantly to pore formation and oligomerization, with homodimers potentially associating with the phospholipids (B1166683) of the MOM to form a proteolipidic pore pnas.orgresearchgate.netresearchgate.net. Furthermore, Bak has been observed to undergo spontaneous homo-oligomerization in hydrophobic environments biorxiv.org. Anti-apoptotic proteins can suppress this spontaneous oligomerization by forming hetero-dimers with Bak, a suppression that is subsequently abrogated by the competitive binding of pro-apoptotic BH3-only proteins, thereby releasing Bak for homo-oligomerization biorxiv.org.

Role of this compound in Oligomerization and Membrane Permeabilization

Bak, along with Bax, serves as an essential effector of apoptosis; cells lacking these proteins demonstrate resistance to most apoptotic stimuli pnas.orgnih.gov. Upon activation, Bak and Bax self-associate to form pores that compromise the integrity of the MOM, leading to the release of cytochrome c and other pro-apoptotic factors pnas.orgnih.govplos.orgresearchgate.netportlandpress.com. This critical event is known as mitochondrial outer membrane permeabilization (MOMP) nih.govembopress.orgplos.orgresearchgate.netportlandpress.commcmaster.ca.

The BH3 domain of Bak is indispensable for its ability to bind to the hydrophobic surface groove of pro-survival proteins, such as Bcl-xL and Mcl-1 atlasgeneticsoncology.orgfrontiersin.orgacs.org. Crucially, this BH3 domain is also vital for its interaction with a similar hydrophobic groove in another activated Bak molecule, which is a prerequisite for the formation of Bak oligomers and the subsequent creation of membrane pores atlasgeneticsoncology.org. The initial interactions between the BH3 domains of activator proteins and the this compound-binding groove are what trigger Bak oligomerization nih.gov.

Experimental evidence demonstrates that mutations within either the activator BH3 domain or the this compound-binding groove can significantly impair binding, Bak oligomerization, membrane permeabilization, and ultimately, cytotoxicity nih.gov. Conversely, reciprocal mutations in these domains have been shown to restore these functions nih.gov. The formation of the oligomeric pore is primarily attributed to interactions between the BH3 domain and the canonical groove, with critical protein-protein interfaces for self-association largely confined to this region pnas.org. The capacity of Bak to undergo conformational changes and oligomerize within the MOM is fundamental to its ability to perforate this membrane elifesciences.org. Ultimately, the BH3-in-groove dimerization serves as the nucleation point for the assembly of the oligomeric pore embopress.org.

Compound Names and PubChem CIDs

Molecular Mechanisms of Bak Bh3 Mediated Activation

Conformational Changes Induced by Bak BH3 Engagement

Destabilization of Intramolecular Electrostatic Networks and Helix α1 Rearrangements

The activation of Bak involves a series of intricate conformational changes, with the destabilization of its intramolecular electrostatic networks and rearrangements of helix α1 being critical early steps. High-resolution crystal structures of Bak bound to activating BH3 ligands, such as engineered BID BH3, have revealed the molecular basis for these rearrangements uthsc.edu. Specifically, the binding of activator BH3 domains drives the dissociation of the N-terminal α1 helix of Bak nih.gov. This helix α1, also known as the BH4 domain, is typically involved in critical intramolecular interactions that maintain Bak in an inactive, globular state researchgate.net.

Upon activation, the electrostatic network buried at the base of the hydrophobic groove within Bak undergoes significant destabilization uthsc.edunih.govnih.govresearchgate.netnih.gov. This network is primarily constituted by key residues such as Arg42, Glu46, Asp90, and Arg137 nih.gov. The disruption of these electrostatic interactions, along with the subsequent unfolding or destabilization of helix α1, is considered a hallmark of Bak activation nih.govresearchgate.netnih.govresearchgate.net. This conformational change is crucial for initiating the broader structural reorganization of Bak, enabling its progression towards homo-oligomerization and subsequent mitochondrial permeabilization uthsc.edunih.govnih.gov. Studies have shown that alterations in helix α1 rearrangements are a common basis for both direct activation by BH3 ligands and autoactivation of Bak uthsc.edu.

Latch Domain Separation and Core Domain Restructuring

A fundamental step in Bak activation, analogous to its counterpart Bax, involves the separation of its core and latch domains utexas.eduh1.coub.edu. In its inactive state, Bak maintains a globular conformation where its core domain (comprising α-helices 2-5) and latch domain (comprising α-helices 6-8) are intimately associated ub.edupnas.org. Upon receiving an apoptotic stimulus and interaction with activating BH3 peptides, Bak undergoes a conformational change that leads to the dissociation of these domains utexas.eduh1.copnas.org.

The separation of the latch domain from the core domain is a prerequisite for Bak-mediated mitochondrial permeabilization utexas.edu. Once freed, the core domain of Bak can then form symmetric homodimers through a "BH3-in-groove" interaction utexas.eduh1.co. This dimerization interface involves the insertion of the exposed BH3 domain of one Bak molecule into the hydrophobic groove of another activated Bak molecule utexas.edubiologists.com61.8.75. These BH3:groove symmetric dimers are considered key intermediates and likely serve as the building blocks for the formation of larger, pore-forming oligomers on the mitochondrial outer membrane utexas.edubiologists.com. The ability of these freed core domains to form such dimers is critical for the subsequent steps of mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c utexas.edubiologists.com.

Autoactivation and Amplification Mechanisms Involving this compound

The full activation of Bak and its subsequent role in MOMP are not solely dependent on initial direct activation by BH3-only proteins but also involve autoactivation and amplification mechanisms.

"BH3-in-Groove" Autoactivation in trans

A novel and crucial mechanism in Bak activation is "BH3-in-groove" autoactivation in trans uthsc.edunih.govnih.govresearchgate.netosti.gov. This process involves the exposed BH3 domain (helix α2) of an already active Bak molecule engaging a dormant Bak molecule uthsc.edunih.gov. This interaction, where the BH3 domain of one Bak inserts into the hydrophobic dimerization groove of another, amplifies Bak activation and is essential for robust mitochondrial poration uthsc.edunih.govnih.govnih.govresearchgate.netbiologists.comosti.govresearchgate.net.

Crystal structures of the autoactivated this compound-Bak complex provide structural evidence for this trans autoactivation uthsc.edunih.govnih.gov. These structures reveal conformational changes within the protein core that lead to the destabilization of helix α1, a characteristic feature also observed during direct Bak activation uthsc.edunih.govnih.govresearchgate.net. This mechanistic similarity underscores a common underlying principle for Bak triggering by BH3 ligands, whether from an activator BH3-only protein or another active Bak molecule nih.govnih.gov. The BH3-in-groove interaction results in the formation of symmetric homodimers, which are then thought to homo-oligomerize further to form the apoptotic pore complex biologists.com.

Interplay with Direct and Indirect Activation Pathways

Bak activation is a complex process integrating signals from both direct and indirect activation pathways, which cooperate with autoactivation to ensure efficient MOMP nih.govosti.gov.

Direct Activation: In this model, certain "activator" BH3-only proteins, such as BID (specifically truncated BID or tBID), BIM, and PUMA, directly bind to Bak (and Bax) to initiate their conformational change and oligomerization nih.govub.edubiologists.comresearchgate.nettandfonline.comresearchgate.netplos.orgnih.govresearchgate.net. This direct binding to the hydrophobic groove of Bak triggers the exposure of its own BH3 domain and subsequent homo-dimerization nih.govpnas.orgbiologists.com. Research findings indicate that BH3-induced structural changes are more critical in Bak activation than the BH3 ligand's binding affinity nih.gov.

Indirect Activation: The indirect activation model, also known as the displacement model, proposes that BH3-only proteins (including "sensitizers" like Bad and Noxa, as well as activators) primarily function by binding to and neutralizing anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1) nih.govub.edubiologists.com61.8.75researchgate.nettandfonline.comresearchgate.netresearchgate.net. This neutralization releases Bak (and Bax) from sequestration by these pro-survival proteins, allowing them to homo-oligomerize and permeabilize the mitochondria nih.govbiologists.com61.8.75tandfonline.comresearchgate.netresearchgate.net. In this model, direct interaction between BH3-only proteins and Bak is not strictly required for Bak activation, but rather their ability to inhibit pro-survival proteins is essential 61.8.75tandfonline.com.

Cooperation and Amplification: Recent research highlights that direct Bak activation by BH3-only proteins cooperates with Bak autoactivation in trans nih.govnih.govosti.gov. This cooperative mechanism significantly lowers the threshold for Bak activation and amplifies the apoptotic response, leading to efficient mitochondrial poration nih.govnih.gov. This interplay ensures a robust and decisive cellular response to apoptotic stimuli, integrating various upstream signals into the final effector function of Bak.

Methodologies for Studying Bak Bh3 Interactions and Function

Biochemical and Biophysical Approaches

Biochemical and biophysical techniques provide a comprehensive toolkit for dissecting the molecular basis of Bak BH3 interactions. These methods enable researchers to characterize protein-protein binding events, measure binding affinities and kinetics, and observe complex formation, offering critical insights into the regulatory mechanisms of apoptosis.

Protein Expression and Purification Strategies for Full-Length Bak and BH3 Domains

The production of high-quality, recombinant Bak protein and its isolated BH3 domains is a foundational step for in vitro biochemical and biophysical studies. Common strategies involve the use of bacterial expression systems, primarily Escherichia coli (E. coli) BL21 (DE3) pnas.org.

For full-length Bak, particularly BakΔTM (Bak lacking its transmembrane domain, residues 1–186), expression plasmids such as pET29b(+) are often utilized nih.govnih.gov. Purification typically involves affinity chromatography, such as nickel-nitrilotriacetic acid (Ni2+-NTA) chromatography for His-tagged Bak variants plos.orgnih.gov. Following initial purification, size-exclusion chromatography (SEC), often using columns like Superdex 75 or Superdex 200, is crucial for further purification and to ensure the isolation of monomeric protein, which is essential for accurate functional and structural studies plos.orgnih.govfrontiersin.org. For instance, 15N-labeled BAK 15–186 has been purified using Ni2+-NTA followed by Superdex-75 SEC nih.gov.

Similarly, BH3-only proteins or synthetic BH3 peptides are produced. For example, cBID (cleaved BID) and BID chimeras with BIM or PUMA BH3 domains have been cloned into pGEX-4T2 for expression in E. coli BL21 (DE3), followed by lysis, centrifugation, filtration, incubation with glutathione (B108866) beads, thrombin cleavage, and subsequent gel filtration on Superdex 75 pnas.org. Co-purification strategies, where recombinant Bak and a BH3 fragment (e.g., human Pxt1 BH3) are mixed and then subjected to SEC, can also be employed to isolate stable complexes for further analysis plos.org.

Co-immunoprecipitation and Affinity Purification

Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions in complex biological mixtures, such as cell lysates nih.govantibodies.com. This method relies on using a specific antibody to precipitate a target protein, and subsequently, any proteins that are stably bound to it are also co-precipitated antibodies.com. Co-IP is particularly valuable for confirming hypothesized binding partners or identifying novel interacting proteins antibodies.com.

In the context of this compound interactions, Co-IP has been employed to assess the association of full-length Bak with various anti-apoptotic Bcl-2 family members nih.govnih.gov. For instance, immunoprecipitations using antibodies that recognize the N-terminus of Bak in its active conformation have been used to demonstrate Bak activation by BH3-only protein binding in vitro nih.gov. Studies have utilized Co-IP to quantify the formation of protein-protein interaction complexes, including those between Bcl-xL and Bak, providing insights into the Bcl-2 family protein-protein interaction network biorxiv.org.

It is important to note that full-length Bak proteins and synthetic this compound peptides may exhibit different interaction profiles with anti-apoptotic Bcl-2 family members when assessed by Co-IP compared to other methods like fluorescence polarization assays, highlighting the importance of using multiple approaches for comprehensive analysis nih.gov. Chemical cross-linking can be combined with Co-IP to stabilize transient or weaker complexes, particularly when denaturing conditions (e.g., SDS treatment) might otherwise dissociate them researchgate.net.

Affinity purification, a broader category, also plays a role. For example, S peptide-tagged Noxa mixed with His6-Bak or GST-Bak has been recovered using S protein-agarose, followed by SDS-PAGE and immunoblotting to analyze the pull-downs nih.gov.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free, direct method that measures the heat changes (enthalpy, ΔH) associated with molecular binding events in solution tainstruments.comtainstruments.com. By precisely measuring these heat changes, ITC provides a complete thermodynamic profile of the interaction, including binding affinity (Ka or Kd), stoichiometry (n), Gibbs free energy (ΔG), and entropy (ΔS) tainstruments.comtainstruments.com. This comprehensive data is crucial for understanding the driving forces behind protein-ligand interactions.

ITC has been extensively applied to characterize the binding thermodynamics between Bak and various BH3 domains or mimetics. For example, the interaction between recombinant Bak and human Pxt1 BH3 has been analyzed by ITC, yielding numerical thermodynamic data plos.org. Studies on BH3 domain peptides binding to repressor proteins like Bcl-2-ΔTM have used ITC to reveal the contributions of entropy and enthalpy to the binding process researchgate.net. For instance, it has been observed that entropic contributions can be more favorable for flexible BH3 domains, though potentially counterbalanced by enthalpic penalties researchgate.net. In the case of tBID binding to Bcl-xL, ITC experiments showed that the interaction is primarily driven by enthalpy but disfavored by the entropy cost associated with conformational ordering upon binding nih.gov.

ITC is capable of characterizing a wide range of binding affinities, from low to high, making it a versatile tool for studying diverse this compound interactions tainstruments.com.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) biosensor technology is a powerful technique for real-time, label-free measurement of molecular binding kinetics and affinities researchgate.net. In SPR, one binding partner (ligand) is immobilized on a sensor surface, and the other partner (analyte) flows over it. Binding events cause a change in refractive index at the sensor surface, which is detected as a change in the SPR signal researchgate.net. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

SPR has been instrumental in characterizing the binding of BH3-only proteins to Bak. Studies have shown that the initial binding of BH3-only proteins to Bak occurs with similar kinetics regardless of the presence of detergent or mitochondrial lipids, although these reagents can increase the strength of the interaction nih.govrupress.orgnih.gov. SPR analysis, combined with point mutations in Bak and BH3-only proteins, has been used to confirm specific interacting residues and the specificity of complex formation in vitro nih.govrupress.orgnih.gov.

Research findings from SPR studies have provided quantitative data on Bak's affinity for various BH3 peptides. For example, Bak has been shown to exhibit different affinities for BMF BH3, BIM BH3, PUMA BH3, and HRK BH3 nih.govresearchgate.net.

Table 1: Approximate Dissociation Constant (KD) Ranges of BakΔTM Interacting with BH3 Peptides (from SPR assays)

BH3 PeptideApproximate KD Range (nM)
BMF100-200
HRK100-200
BIM200-500
PUMA200-500
BIK>1600

Note: Data derived from steady-state analysis of SPR assays; high concentrations of certain peptides may lead to artifacts, impacting precise KD determination nih.govresearchgate.net.

Size-Exclusion Chromatography (SEC) for Complex Formation Analysis

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius nih.gov. Larger molecules elute earlier from the column, while smaller molecules are retained longer. This technique is widely used to assess the formation of protein complexes and to determine the oligomeric state of proteins.

In the study of this compound interactions, SEC is a valuable tool for analyzing the formation of stable complexes between Bak and BH3-only proteins or peptides. Purified recombinant Bak (e.g., His6-Bak) can be mixed with BH3-only proteins (e.g., Noxa) and then subjected to FPLC (Fast Protein Liquid Chromatography) on an SEC column like Superdex S200 nih.gov. The elution profile can indicate whether a complex has formed, as the complex will elute at a different, typically earlier, volume than the individual components. Fractions collected from the SEC run are then commonly analyzed by SDS-PAGE followed by silver staining or immunoblotting to confirm the presence of both interacting partners in the complex nih.gov.

SEC has been used to demonstrate the interaction and co-elution of recombinant Bak protein with human Pxt1 BH3, suggesting complex formation plos.org. Furthermore, SEC is a critical step in protein purification protocols to ensure that the protein of interest, such as Bak, is in its monomeric and functional state before being used in binding assays frontiersin.org.

Fluorescence-Based Assays (e.g., Bimolecular Fluorescence Complementation)

Fluorescence-based assays offer highly sensitive and often high-throughput methods for studying this compound interactions, both in vitro and in living cells.

Fluorescence Polarization Assays (FPA): FPA is a homogeneous assay used to measure molecular binding by detecting changes in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger molecule nih.govresearchgate.net. When a small, fluorescently labeled BH3 peptide binds to a larger protein like Bcl-xL, its tumbling rate decreases, leading to an increase in fluorescence polarization nih.gov.

FPA has been widely used to study the interactions between Bcl-xL and various BH3 domain peptides, including this compound nih.govnih.govresearchgate.nettandfonline.com. In competitive binding assays, a fluorescently labeled this compound peptide (e.g., FITC-Bak BH3) is used as a tracer. The ability of an unlabeled compound to displace this tracer from its binding partner (e.g., GST-Bcl-xL) is then measured by a decrease in fluorescence polarization, allowing for the determination of IC50 values nih.govresearchgate.net. This compound peptides have been shown to compete efficiently with Bcl-xL binding nih.govresearchgate.net.

Table 2: IC50 Values for this compound Peptide Competition with Fluorescent Bad BH3 Peptide for Bcl-xL Binding (from FPA)

Competing PeptideIC50 (µM)
Bad BH30.048
This compound1.14
Bcl-2 BH3Weak
Bax BH3Weak
Mutated this compoundNo competition

Note: Data reflects competition against a fluorescein-labeled Bad BH3 peptide binding to Bcl-xL researchgate.net.

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that detects interactions between two molecules tagged with different fluorophores, where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm) nih.gov. A FRET-based assay has been developed to determine the binding affinity of Bcl-xL inhibitors, utilizing an AEDANS-labeled Bak-BH3 peptide as a donor and the intrinsic tryptophans in Bcl-xL as acceptors nih.gov.

Bimolecular Fluorescence Complementation (BiFC): BiFC is a powerful and non-invasive imaging tool for visualizing protein-protein interactions (PPIs) directly in living cells nih.govsciengine.comtandfonline.comtandfonline.com. This technique involves splitting a fluorescent protein (e.g., GFP, Venus, Cerulean) into two non-fluorescent fragments (N-terminal and C-terminal) nih.govsciengine.comtandfonline.com. These fragments are then fused to two proteins hypothesized to interact. If the two proteins interact, they bring the non-fluorescent fragments into close proximity, allowing them to spontaneously re-assemble and reconstitute a functional, fluorescent protein nih.govsciengine.comtandfonline.com.

BiFC has been successfully used to visualize the interactions of various BH3-only proteins, such as Bim, Puma, or Noxa, with Bak and Bax in living cells, providing insights into their subcellular localization and interaction dynamics nih.gov. Researchers can also introduce mutations into Bak (e.g., deletions of the BH3 domain or α1 helix) and study their impact on interactions using BiFC nih.gov. While advantageous for in vivo studies, a common limitation of BiFC is the potential for spontaneous self-assembly of the non-fluorescent fragments, leading to background fluorescence and false-positive results, which ongoing research aims to mitigate through improved mutant designs sciengine.comtandfonline.comtandfonline.com.

Q & A

Q. What is the structural composition of the Bak BH3 peptide, and how are its biochemical properties characterized?

The this compound peptide is a 16-amino acid sequence (H2N-GQVGRQLAIIGDDINR-OH) derived from the BH3 domain of Bak protein. Key biochemical properties include:

  • Molecular formula : C₇₂H₁₂₅N₂₅O₂₄
  • Molecular weight : 1723.93 Da (exact mass)
  • Isoelectric point (pI) : 10.4
  • Net charge at pH 7.0 : +0.98
  • Hydrophobicity index : -0.28

These properties are critical for its interaction with anti-apoptotic proteins like Bcl-xL. Methodologically, synthetic peptides are validated via mass spectrometry and circular dichroism to confirm secondary structure (e.g., α-helical propensity) .

Q. Which experimental techniques are used to quantify this compound interactions with Bcl-2 family proteins?

Surface Plasmon Resonance (SPR) is the gold standard for measuring binding kinetics. For example, immobilized BAKΔTM (a truncated BAK construct) is exposed to varying concentrations of this compound peptides. Steady-state analysis estimates dissociation constants (KD), though artifacts at high peptide concentrations may require data truncation or alternative methods like isothermal titration calorimetry (ITC) . Reported KD ranges for this compound with BAKΔTM span 100–500 nM, depending on buffer conditions .

Q. How does this compound inhibit Bcl-xL to promote apoptosis?

this compound binds to the hydrophobic groove of Bcl-xL via its α-helical BH3 domain, displacing pro-apoptotic effectors like Bax or Bak. This disrupts Bcl-xL’s anti-apoptotic activity, enabling mitochondrial outer membrane permeabilization (MOMP). Experimental validation involves co-immunoprecipitation assays and mitochondrial cytochrome c release assays in Bcl-xL-overexpressing cell lines .

Advanced Research Questions

Q. What conformational changes in BAK are triggered by this compound binding, and how are these changes detected?

this compound binding induces structural reorganization in BAK, including:

  • Latch displacement : The α6-α8 "latch" region dissociates from the α2-α5 "core" domain.
  • BH3 exposure : The this compound domain becomes solvent-accessible, enabling homodimerization.

These changes are detected via limited proteolysis (e.g., trypsin sensitivity assays) and Förster resonance energy transfer (FRET) using labeled BAK mutants (e.g., I81A in the BH3 domain disrupts oligomerization) .

Q. How can researchers address discrepancies in reported binding affinities of this compound for BAK in SPR assays?

Contradictions arise from SPR artifacts at high peptide concentrations (e.g., nonspecific aggregation). Solutions include:

  • Data exclusion : Omit data points where response units exceed linear ranges.
  • Alternative constructs : Use full-length BAK in nanodiscs to mimic native membrane environments.
  • Orthogonal validation : Cross-validate with ITC or fluorescence polarization assays .

Q. What computational strategies are used to design this compound-derived peptides with enhanced binding specificity?

Structure-based design leverages molecular dynamics (MD) simulations to identify residues critical for BAK interactions. For example, alanine scanning mutagenesis of the this compound helix (e.g., GQV<sup>1-3</sup> substitutions) can optimize hydrophobic contacts. High-throughput screening using yeast surface display further identifies non-native peptides with sub-100 nM KD values .

Q. How do this compound interactions differ between monomeric and oligomeric BAK states during apoptosis?

Monomeric BAK binds this compound with higher affinity (KD ~200 nM) compared to oligomers, which exhibit cooperative binding. This is studied using blue native PAGE to resolve oligomeric states and crosslinking agents like BMH (bismaleimidohexane) to trap transient complexes .

Q. What methods validate this compound cross-reactivity with non-canonical Bcl-2 family proteins?

Competitive binding assays with fluorescent BH3 mimetics (e.g., ABT-737) quantify this compound’s ability to displace ligands from Mcl-1 or Bfl-1. Mitochondrial functional assays (e.g., caspase-3 activation in Bak<sup>-/-</sup> cells) confirm specificity .

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